methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
CAS No.: 477857-77-5
Cat. No.: VC8118888
Molecular Formula: C19H13F3N2O4S
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477857-77-5 |
|---|---|
| Molecular Formula | C19H13F3N2O4S |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | methyl 3-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(7-9-29-16)24-8-3-6-13(24)15(25)17(26)23-12-5-2-4-11(10-12)19(20,21)22/h2-10H,1H3,(H,23,26) |
| Standard InChI Key | ZMNABVCJHCRHPD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a complex organic compound with a specific CAS number of 477857-77-5. This compound is characterized by its intricate molecular structure, which includes a pyrrole ring, a thiophene ring, and a trifluoromethylanilino group. The compound's chemical properties and potential applications are of interest in various fields of chemistry and pharmacology.
Chemical Names and Synonyms
-
Full Chemical Name: 2-Thiophenecarboxylic acid, 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-, methyl ester
-
Synonyms: Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Synthesis and Preparation
The synthesis of methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds are often prepared through reactions involving acylation, amidation, and esterification steps.
Comparison with Related Compounds
A closely related compound, methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate, has a CAS number of 477857-78-6. This compound differs only in the position of the trifluoromethyl group on the aniline ring (4-position instead of 3-position) .
Comparison Table
| Property | Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate | Methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate |
|---|---|---|
| CAS Number | 477857-77-5 | 477857-78-6 |
| Molecular Formula | C19H13F3N2O4S | C19H13F3N2O4S |
| Molecular Weight | Not explicitly stated | 422.38 g/mol |
| Trifluoromethyl Position | 3-position on the aniline ring | 4-position on the aniline ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume